molecular formula C20H18N2O3S2 B2988311 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide CAS No. 303792-68-9

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

Cat. No.: B2988311
CAS No.: 303792-68-9
M. Wt: 398.5
InChI Key: ICDCQPCOQOOGEQ-LGMDPLHJSA-N
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Description

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide is a heterocyclic organic compound of significant interest in both academic and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide generally involves a multi-step process:

  • Thiazolidine Ring Formation: Combining a suitable dithiocarbamate with a α-haloketone under controlled temperatures.

  • Benzylidene Introduction: Treating the intermediate with benzaldehyde in the presence of a catalytic amount of an acid to facilitate the aldol condensation reaction.

  • Final Amidation: Converting the hydroxyl group to an amide using a coupling reagent like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: For industrial-scale production, optimizations like solvent recovery, catalytic reuse, and continuous flow synthesis are typically employed to improve yield and reduce costs. The reaction conditions are tightly controlled with real-time monitoring systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation to form sulfone derivatives.

  • Reduction: Reduction can lead to the formation of thiazolidine-2-thione.

  • Substitution: Electrophilic substitution reactions on the benzylidene moiety can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: Uses reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.

  • Reduction: Typically employs sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizes electrophilic halogenating agents under controlled temperature and solvent conditions.

Major Products Formed

  • Oxidation Products: Sulfone derivatives.

  • Reduction Products: Thiazolidine-2-thione.

  • Substitution Products: Various functionalized benzylidene derivatives.

Scientific Research Applications

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide has a plethora of applications:

  • In Chemistry: Utilized as a precursor for synthesizing more complex heterocyclic compounds.

  • In Biology: Functions as a potential enzyme inhibitor due to its ability to interact with thiol groups.

  • In Medicine: Shows promise in anti-inflammatory and anticancer studies.

  • In Industry: Used in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • 4-Thiazolidinone derivatives with varied substituents.

  • Benzylidene-thiazolidinone hybrids.

  • Sulfanylidene-substituted heterocycles.

The unique combination of functional groups in this compound allows for specific and high-affinity interactions with biological targets, setting it apart from its analogs in terms of potency and selectivity.

There you have it—a deep dive into the world of 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide. What's next on your mind?

Properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-16-10-8-15(9-11-16)21-18(24)7-4-12-22-19(25)17(27-20(22)26)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,13,23H,4,7,12H2,(H,21,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDCQPCOQOOGEQ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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